Regioisomeric Divergence from the Canonical 2-Chloro-5-nitro PPARγ Covalent Warhead
The established PPARγ covalent antagonists GW9662 (2-chloro-5-nitro-N-phenylbenzamide) and T0070907 (2-chloro-5-nitro-N-(pyridin-4-yl)benzamide) require the chlorine at position 2 (ortho to the carboxamide) to form a covalent adduct with Cys285 via SNAr chemistry, yielding IC50 values of 3.3 nM (GW9662) and Ki of ~1 nM (T0070907) for PPARγ [1][2]. Comprehensive SAR studies on >22 analogs derived from the 2-chloro-5-nitrobenzamidyl scaffold confirm that modifications to the benzoyl ring substitution pattern profoundly affect orthosteric binding and allosteric inhibition [3]. The 3-chloro-5-nitro isomer relocates the chlorine to a meta position relative to the carboxamide, disrupting the geometric alignment required for Cys285 engagement. No published PPARγ binding or functional activity data exist for 3-chloro-5-nitro-N-phenylbenzamide, highlighting its structural incompatibility with the 2-chloro-5-nitro warhead motif [4].
| Evidence Dimension | PPARγ antagonist activity (cell-free IC50) |
|---|---|
| Target Compound Data | No published PPARγ activity data identified |
| Comparator Or Baseline | GW9662 (2-chloro-5-nitro-N-phenylbenzamide): IC50 = 3.3 nM for PPARγ; 32 nM for PPARα; 2,000 nM for PPARδ (cell-free assay) [1] |
| Quantified Difference | Structural incompatibility precludes direct activity comparison; the 2-chloro substitution is essential for covalent PPARγ warhead function |
| Conditions | Cell-free PPARγ competitive binding assay (scintillation proximity assay); GW9662 IC50 established across multiple independent studies |
Why This Matters
Users requiring an active PPARγ covalent antagonist must select the 2-chloro isomer; the 3-chloro isomer serves a distinct purpose as a structurally divergent scaffold for SAR exploration or as a negative-control compound in PPARγ mechanistic studies.
- [1] Leesnitzer LM, Parks DJ, Bledsoe RK, Cobb JE, Collins JL, Consler TG, Davis RG, Hull-Ryde EA, Lenhard JM, Patel L, et al. Functional Consequences of Cysteine Modification in the Ligand Binding Sites of Peroxisome Proliferator Activated Receptors by GW9662. Biochemistry. 2002;41(21):6640-6650. doi:10.1021/bi0159581. View Source
- [2] T0070907 Product Information. Merck Millipore Calbiochem. CAS 313516-66-4. A cell-permeable chloro-nitro-benzamido compound that acts as a potent, specific, irreversible, and high-affinity antagonist of PPARγ with a Ki of 1 nM. View Source
- [3] Brust R, Shang J, Fuhrmann J, Mosure SA, Bass J, Cano A, Heidari Z, Chrisman IM, Nemetchek MD, Hughes TS, et al. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor. ACS Chem Biol. 2017;12(4):969-978. doi:10.1021/acschembio.6b01015. View Source
- [4] ChEMBL Database. European Bioinformatics Institute. Search performed for 3-chloro-5-nitro-N-phenylbenzamide (CAS 1494231-89-8); no PPARγ bioactivity records found as of 2026-04-27. View Source
